molecular formula C19H17FN4O3 B10862838 (4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10862838
M. Wt: 368.4 g/mol
InChI Key: PWVLOUHTZBTQIE-UHFFFAOYSA-N
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Description

4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a fluorophenethyl group, a nitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluorophenethylamine, 4-nitrobenzaldehyde, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The key steps in the synthesis may involve:

    Condensation Reaction: Combining 4-fluorophenethylamine with 4-nitrobenzaldehyde under acidic or basic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with 5-methyl-2,4-dihydro-3H-pyrazol-3-one to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolone derivatives.

Scientific Research Applications

4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptors or enzymes, while the nitrophenyl group can participate in redox reactions. The pyrazolone core may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **4-{(E)-1-[(4-CHLOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • **4-{(E)-1-[(4-BROMOPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness

The presence of the fluorophenethyl group in 4-{(E)-1-[(4-FLUOROPHENETHYL)AMINO]METHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H17FN4O3/c1-13-18(12-21-11-10-14-2-4-15(20)5-3-14)19(25)23(22-13)16-6-8-17(9-7-16)24(26)27/h2-9,12,22H,10-11H2,1H3

InChI Key

PWVLOUHTZBTQIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCC3=CC=C(C=C3)F

Origin of Product

United States

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